REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH:9]=[C:8]([NH:10][C:11]([C:13]2[N:14]=[CH:15][O:16][C:17]=2[C:18]2[CH:19]=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=2)=[O:12])[CH:7]=[N:6]1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[O:2]=[CH:3][CH2:4][N:5]1[CH:9]=[C:8]([NH:10][C:11]([C:13]2[N:14]=[CH:15][O:16][C:17]=2[C:18]2[CH:19]=[C:20]([CH3:24])[CH:21]=[CH:22][CH:23]=2)=[O:12])[CH:7]=[N:6]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach rt
|
Type
|
CUSTOM
|
Details
|
solvent was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The remaining aq. layer was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
layer were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=CCN1N=CC(=C1)NC(=O)C=1N=COC1C=1C=C(C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |